molecular formula C12H16N2O4 B1276564 Tyr-Ala CAS No. 730-08-5

Tyr-Ala

Cat. No.: B1276564
CAS No.: 730-08-5
M. Wt: 252.27 g/mol
InChI Key: NLKUJNGEGZDXGO-XVKPBYJWSA-N
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Description

Tyrosine-alanine, commonly referred to as Tyr-Ala, is a dipeptide composed of the amino acids tyrosine and alanine. This compound has garnered significant attention due to its potential health benefits, particularly its antioxidant properties and its role in regulating glycometabolism .

Mechanism of Action

Target of Action

Tyr-Ala, a dipeptide, has been found to interact with several targets in the body. It has been identified as a Cathepsin L inhibitor , which is a lysosomal cysteine proteinase involved in protein degradation. It also interacts with Dipeptidyl Peptidase-4 (DPP4) , an enzyme that cleaves proteins containing a position 2 alanine or proline.

Mode of Action

This compound’s interaction with its targets leads to various changes in cellular processes. As a Cathepsin L inhibitor, it acts at the early phase of the infection cycle of certain viruses, including SARS-CoV-2 . This results in antiviral activity against these viruses in specific cell types . In the case of DPP4, it is cleaved to release the dipeptide, which is

Biochemical Analysis

Biochemical Properties

Tyr-Ala plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus have been used to synthesize this compound . These enzymes facilitate the condensation of tyrosine and alanine to form the dipeptide. Additionally, this compound has been shown to promote melanin synthesis in certain cell types .

Cellular Effects

This compound influences various cellular processes and functions. In studies involving B16-F10 mouse melanoma cells, this compound was found to promote melanin production without exhibiting toxic effects at concentrations ranging from 100 to 800 μmol/L . This suggests that this compound can modulate cell signaling pathways and gene expression related to melanin synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, influencing their activity. For example, the enzymatic synthesis of this compound involves the binding of tyrosine and alanine to L-amino acid ligases, leading to the formation of the dipeptide . This interaction is crucial for the efficient production of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under specific conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have indicated that this compound can maintain its activity and promote melanin synthesis over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, this compound promotes melanin synthesis without causing toxicity . At higher doses, there may be adverse effects, although specific toxic thresholds have not been extensively studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as L-amino acid ligases and polyphosphate kinase, which are essential for its synthesis . These interactions influence metabolic flux and the levels of metabolites involved in the synthesis of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Ala can be achieved through various methods. One efficient approach involves the use of L-amino acid ligase coupled with an ATP regeneration system. In this method, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus are employed to catalyze the condensation of tyrosine and alanine . The reaction is optimized by using polyphosphate kinase for ATP regeneration, resulting in a high yield of this compound .

Another method involves solid-phase enzymatic peptide synthesis (SPEPS) using recombinant carboxypeptidase Y as the catalyst. This method involves three steps: attaching the N-protected acyl donor to a solid resin, coupling with the amino acid, and then cleaving the product from the resin .

Industrial Production Methods

Industrial production of this compound typically employs enzymatic cascade catalysis due to its high yield and substrate specificity. This method is environmentally friendly and has been successfully applied to the production of various bio-chemicals .

Chemical Reactions Analysis

Types of Reactions

Tyr-Ala undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Tyr-Ala has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tyr-Ala include other dipeptides such as alanine-tyrosine (Ala-Tyr) and tyrosine-glycine (Tyr-Gly). These compounds share structural similarities but differ in their specific amino acid sequences and properties.

Uniqueness of this compound

This compound is unique due to its specific combination of tyrosine and alanine, which imparts distinct antioxidant properties and the ability to regulate glycometabolism. This makes it particularly valuable in medical research for the treatment of conditions like type 2 diabetes .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUJNGEGZDXGO-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317223
Record name Tyrosylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-08-5
Record name Tyrosylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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